molecular formula C10H11BrN4 B13323646 1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile

1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile

Cat. No.: B13323646
M. Wt: 267.13 g/mol
InChI Key: OJCGAIPKOMOGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile is a heterocyclic compound with potential applications in various fields of chemistry and biology. This compound features a pyrazole ring substituted with an allyl group, an allylamino group, a bromine atom, and a carbonitrile group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.

    Bromination: The bromine atom can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the allylamino group: The allylamino group can be added through a nucleophilic substitution reaction using allylamine.

    Formation of the carbonitrile group: The carbonitrile group can be introduced through a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Addition: The allyl and allylamino groups can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, alkoxides, and other nucleophiles.

    Addition: Electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted pyrazole derivatives.

Scientific Research Applications

1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:

    1-Allyl-5-(allylamino)tetrazole: This compound has a tetrazole ring instead of a pyrazole ring and may exhibit different chemical properties and reactivity.

    1-Vinyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile: This compound has a vinyl group instead of an allyl group, which may affect its reactivity and applications.

    1-Allyl-5-(amino)-3-bromo-1H-pyrazole-4-carbonitrile:

Properties

Molecular Formula

C10H11BrN4

Molecular Weight

267.13 g/mol

IUPAC Name

3-bromo-1-prop-2-enyl-5-(prop-2-enylamino)pyrazole-4-carbonitrile

InChI

InChI=1S/C10H11BrN4/c1-3-5-13-10-8(7-12)9(11)14-15(10)6-4-2/h3-4,13H,1-2,5-6H2

InChI Key

OJCGAIPKOMOGAK-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C(=NN1CC=C)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.